Sodium cobaltinitrite

Description

Nomenclature

Trisodium (B8492382) hexanitrocobaltate(III) is known by several names, each reflecting different conventions in chemical nomenclature. wikipedia.orgcymitquimica.com The systematic IUPAC name is trisodium hexanitritocobaltate(III). wikipedia.org Historically, it has also been widely referred to as sodium cobaltinitrite. wikipedia.orgcymitquimica.com Other synonyms include sodium hexanitrocobaltate and trisodium hexanitrocobalt. cymitquimica.comamericanelements.com The name "Fischer's salt" is also associated with a related compound, potassium hexanitrocobaltate(III) (K₃[Co(NO₂)₆]), named after its discoverer in 1848. mdpi.com This variety in nomenclature underscores the transition from common, discoverer-based names to the systematic naming conventions that precisely describe a compound's composition and the oxidation state of the central metal ion. mdpi.com

Historical Significance

The synthesis of trisodium hexanitrocobaltate(III) is achieved through the oxidation of a cobalt(II) salt in the presence of sodium nitrite (B80452). wikipedia.orgontosight.ai A typical reaction involves cobalt(II) nitrate (B79036), sodium nitrite, and oxygen. wikipedia.org

A pivotal moment in the history of this compound was its application as a reagent for the qualitative analysis of potassium ions. wikipedia.orgnih.gov While this compound is soluble in water, it reacts with potassium ions to form an insoluble yellow precipitate of the double salt, K₂Na[Co(NO₂)₆]·H₂O. wikipedia.orgnih.gov This reaction provided a simple and effective method for detecting potassium, a significant advancement in analytical chemistry at the time. wikipedia.orggoogle.com Its use extended to geochemical analysis, where it was employed to differentiate between alkali feldspars and plagioclase feldspars in thin sections. wikipedia.org

The study of cobalt-ammine complexes, including those related to hexanitrocobaltates, dates back to the early 19th century, with notable contributions from chemists like Gmelin, Genth, and Fremy. mdpi.com These early studies, often characterized by the use of color to name and distinguish compounds, laid the groundwork for Alfred Werner's groundbreaking coordination theory. mdpi.com The investigation of compounds like trisodium hexanitrocobaltate(III) was instrumental in understanding the concept of coordination complexes, where a central metal atom is bonded to a surrounding array of molecules or ions, known as ligands. ontosight.ai

Structure

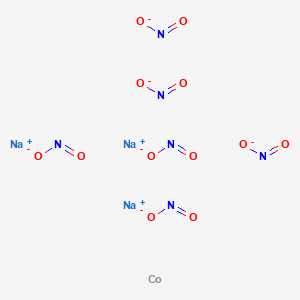

2D Structure

Properties

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Research Interests in Coordination Chemistry

Conventional Laboratory Syntheses

The most established and widely practiced methods for synthesizing trisodium hexanitritocobaltate(III) in a laboratory setting rely on the oxidation of cobalt(II) salts in the presence of a large excess of sodium nitrite.

Oxidation of Cobalt(II) Salts with Sodium Nitrite in Acidic Media

The foundational method for preparing trisodium hexanitritocobaltate(III) involves the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, with sodium nitrite in a solution acidified with acetic acid. chemdad.com In this reaction, the cobalt(II) ion is oxidized to cobalt(III), which then coordinates with six nitrite ligands to form the stable hexanitritocobaltate(III) anion, [Co(NO₂)₆]³⁻. wikipedia.orgchemrj.org

2[Co(H₂O)₆]²⁺ + 12NO₂⁻ + 2CH₃COOH + ½O₂ → 2[Co(NO₂)₆]³⁻ + 2CH₃COO⁻ + 13H₂O chemdad.com

The resulting product is the bright yellow to orange, water-soluble sodium salt. chemicalbook.com

Influence of Reaction Conditions on Product Yield and Purity

The success of the synthesis is highly dependent on the careful control of several reaction parameters. The interplay of these conditions directly impacts the final yield and purity of the trisodium hexanitritocobaltate(III).

Key parameters include the molar ratio of reactants, temperature, and pH. A significant excess of sodium nitrite is crucial to ensure the complete formation of the hexanitrito complex and to prevent the formation of other cobalt complexes. The pH of the solution must be acidic to stabilize the nitrite ion and promote the oxidation of cobalt(II). Acetic acid is the preferred acid for this purpose. chemdad.com

Temperature control is also critical. While some procedures may involve heating to accelerate the reaction, the oxidation process is exothermic, and cooling may be necessary to manage the reaction rate and prevent decomposition of the product. researchgate.net The optimal conditions are a balance that favors high yield and purity, as detailed in the table below.

| Parameter | Condition | Rationale and Impact on Yield/Purity |

| Cobalt(II) Source | Cobalt(II) nitrate or Cobalt(II) chloride | Readily available and soluble salts of cobalt(II). |

| Nitrite Source | Sodium Nitrite (NaNO₂) | Provides the nitrite ligands for complexation; used in large excess. |

| Acidic Medium | Acetic Acid (CH₃COOH) | Maintains an acidic pH conducive to ligand coordination and Co(II) oxidation. |

| Oxidizing Agent | Air (O₂) or Hydrogen Peroxide (H₂O₂) | Facilitates the oxidation of Co(II) to the desired Co(III) state. wikipedia.org |

| Temperature | Controlled, often with cooling | Manages the exothermic reaction to prevent decomposition and side reactions. |

| pH | Acidic (typically 4-5) | Stabilizes the nitrite ion and facilitates the oxidation step. |

Failure to control these conditions can lead to the formation of impurities or a lower yield of the desired product. For instance, if the solution is not sufficiently acidic, cobalt(II) hydroxide (B78521) may precipitate.

Purification Techniques and Characterization of Synthetic Products

Post-synthesis, the crude trisodium hexanitritocobaltate(III) often requires purification to remove unreacted starting materials and byproducts. A common and effective purification method is recrystallization. This typically involves dissolving the crude product in a minimum amount of water and then inducing precipitation by adding a water-miscible organic solvent, such as ethanol (B145695). chemdad.comchemicalbook.com The purified salt precipitates out of the solution, as it is less soluble in the ethanol-water mixture. The precipitate is then collected by filtration, washed with ethanol and diethyl ether to remove any remaining soluble impurities and water, and finally dried. chemicalbook.com

Characterization of the purified product is essential to confirm its identity and purity. Several analytical techniques are employed for this purpose:

Elemental Analysis: This technique is used to confirm the stoichiometric formula, Na₃[Co(NO₂)₆], by determining the mass percentages of sodium, cobalt, nitrogen, and oxygen.

UV-Visible Spectroscopy: This method is used to verify the electronic structure of the complex. The spectrum of trisodium hexanitritocobaltate(III) exhibits characteristic ligand-to-metal charge transfer (LMCT) bands that confirm the presence of the [Co(NO₂)₆]³⁻ anion.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination mode of the nitrite ligands. researchgate.net

X-ray Diffraction (XRD): For crystalline products, XRD is used to determine the crystal structure and confirm the octahedral geometry of the hexanitritocobaltate(III) anion. researchgate.net

Novel Synthetic Approaches and Reagent Design

While conventional methods are robust, research continues to explore novel synthetic strategies to improve efficiency, control particle size, and expand the applications of cobalt-nitrite complexes.

One innovative approach involves the use of alternative reaction media. For example, employing ionic liquids as the solvent system has been investigated for synthesizing highly dispersed nanoparticles of related cobaltinitrite compounds. This method offers potential advantages in controlling particle morphology and size, which can be crucial for catalytic applications.

Another alternative synthetic route bypasses the in-situ oxidation step by starting directly with a cobalt(III) precursor, such as cobalt(III) nitrate. This approach requires strict pH control to prevent the hydrolysis of the Co(III) ion but can offer a more direct path to the final product.

Furthermore, the core reagent, sodium hexanitritocobaltate(III), is itself being used in the design of new materials. A notable example is its application in the one-pot synthesis of graphene-cobalt hydroxide composite nanosheets, which have potential uses in electrocatalytic water oxidation. merckmillipore.com This demonstrates a shift from solely optimizing the synthesis of the compound itself to utilizing it as a building block for advanced functional materials.

Coordination Chemistry and Electronic Structure of the Hexanitrocobaltate Iii Anion

Structural Elucidation of the [Co(NO₂)₆]³⁻ Complex Anion

The arrangement of the nitrite (B80452) ligands around the central cobalt ion defines the fundamental properties of the hexanitrocobaltate(III) anion.

The [Co(NO₂)₆]³⁻ anion exhibits a well-defined octahedral geometry. wikipedia.org In this arrangement, the central cobalt(III) ion is surrounded by six nitrite ligands, with the nitrogen atom of each nitrite group directly bonded to the cobalt center. wikipedia.orgcdnsciencepub.com This N-bonding mode is a crucial characteristic, distinguishing it from the less stable O-bonded nitrito isomer. cdnsciencepub.comwikipedia.org X-ray crystallography studies have confirmed this regular octahedral structure with all six nitro groups bonded through nitrogen. cdnsciencepub.com

The coordination of the six nitrite ligands results in a highly symmetrical complex. This octahedral arrangement is a common geometry for transition metal complexes with a coordination number of six. uobaghdad.edu.iqdocbrown.info The stability of this structure is attributed to the low-spin d⁶ electronic configuration of the Co(III) center. wikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Octahedral | wikipedia.org |

| Coordination Number | 6 | uobaghdad.edu.iqdocbrown.info |

| Ligand Bonding Mode | N-bonded (nitro) | cdnsciencepub.comwikipedia.org |

| Average Co-N Bond Length | ~1.92 Å | researchgate.net |

Linkage isomerism is a key feature of complexes containing the nitrite ligand, which can coordinate through either the nitrogen atom (nitro) or an oxygen atom (nitrito). wikipedia.org While the hexanitrocobaltate(III) ion is characterized by its N-bonded nitro form, the potential for nitrito isomers exists, particularly in solution. cdnsciencepub.comresearchgate.net Studies have shown that upon dissolution, new species, including mixed nitro/nitrito/aqua complexes, can appear over time. cdnsciencepub.comresearchgate.net

In related complexes, such as dinitrobis(glycinato)cobaltate(III), various geometrical isomers (cis and trans) can be isolated and have been studied to understand their configurations. acs.org The study of isomerism extends to other cobalt(III) complexes with different ligands, where geometrical and optical isomers are possible. docbrown.infolibretexts.org For instance, the reactions of hexanitrocobaltate(III) with amino acids can lead to the formation of different dinitrobis(aminoacidato)cobaltate(III) complexes with distinct isomeric forms. kg.ac.rs

Electronic Structure and Bonding Theories

The electronic structure and bonding in the hexanitrocobaltate(III) anion can be described by several important theories in coordination chemistry.

Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) provide frameworks for understanding the electronic properties of the [Co(NO₂)₆]³⁻ complex. cdnsciencepub.complutusias.comlibretexts.orglibretexts.org In an octahedral field, the five d-orbitals of the cobalt(III) ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglasalle.edu

The nitrite ligand (NO₂⁻), when N-bonded, is considered a strong-field ligand. cdnsciencepub.comquora.com This results in a large energy separation between the t₂g and eg orbitals, known as the crystal field splitting energy (Δo). libretexts.orglasalle.edu However, some studies suggest that the crystal field strength of the nitro ligand decreases as more nitro groups are added to the cobalt center. cdnsciencepub.comresearchgate.net Despite this, the large Δo value for [Co(NO₂)₆]³⁻ favors the pairing of electrons in the lower t₂g orbitals. quora.com

| Parameter | Description | Relevance to [Co(NO₂)₆]³⁻ | Reference |

|---|---|---|---|

| Δo (Crystal Field Splitting Energy) | Energy difference between t₂g and eg orbitals in an octahedral complex. | Large, due to the strong-field nature of the nitro ligand. | libretexts.orglasalle.eduquora.com |

| Ligand Field Strength | Ability of a ligand to cause d-orbital splitting. | The N-bonded nitro group is a strong-field ligand. | cdnsciencepub.comquora.com |

| Spectrochemical Series | An empirically determined series of ligands ordered by their ability to increase Δo. | The nitro ligand is placed high in this series. | cdnsciencepub.com |

Molecular Orbital (MO) theory provides a more detailed picture of the bonding in [Co(NO₂)₆]³⁻ by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. plutusias.comscribd.comchemistrylectures-tutoring.comlibretexts.org The interaction between the cobalt d-orbitals and the sigma and pi orbitals of the six nitrite ligands leads to the formation of a set of molecular orbitals that determine the electronic properties of the complex.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure, bonding, and properties of the hexanitrocobaltate(III) anion. These calculations can predict geometries, vibrational frequencies, and electronic transition energies, providing insights that complement experimental data. chemrxiv.orgresearchgate.net DFT studies have been used to analyze the charge density and bonding within the complex. iucr.org

The cobalt(III) ion in the hexanitrocobaltate(III) anion has a d⁶ electronic configuration. wikipedia.org Due to the strong field nature of the nitrite ligands and the resulting large Δo, it is energetically more favorable for all six d-electrons to occupy the lower-energy t₂g orbitals, with paired spins (t₂g⁶ eg⁰). quora.com This results in a low-spin configuration.

Consequently, the [Co(NO₂)₆]³⁻ complex is diamagnetic, meaning it has no unpaired electrons and is not attracted to a magnetic field. wikipedia.orgquora.com This is in contrast to high-spin d⁶ complexes, which would have four unpaired electrons and be paramagnetic. The diamagnetism of hexanitrocobaltate(III) is a direct consequence of its low-spin electronic configuration. wikipedia.orgquora.com

Spectroscopic Investigations and Characterization

Vibrational Spectroscopy: Infrared and Raman Studies of the Hexanitrocobaltate(III) Anion

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in defining the structure of the hexanitrocobaltate(III) ion in both the solid state and in solution. cdnsciencepub.com Early studies of the infrared spectra of various hexanitrocobaltate(III) salts, including the sodium salt, revealed characteristic absorption bands corresponding to the vibrational modes of the coordinated nitro group (NO₂⁻) and the cobalt-nitrogen bond (Co-N). acs.orgacs.org

The vibrational behavior of the [Co(NO₂)₆]³⁻ ion can be analyzed by considering it as being constructed from three mutually perpendicular planar O₂N-Co-NO₂ units. researchgate.net This model successfully accounts for the observed infrared spectra of the ion in different crystalline environments. researchgate.net Comparisons between the solid-state and solution-phase vibrational spectra show minimal shifts in the major peak frequencies, indicating that the primary octahedral species with all N-bonded ligands persists upon dissolution. cdnsciencepub.comresearchgate.net However, the appearance of new species can be observed within minutes of dissolving the complex. researchgate.netcdnsciencepub.com

The key vibrational frequencies for the hexanitrocobaltate(III) anion are associated with the N-O stretching, O-N-O bending (scissoring), and Co-N stretching modes. These are summarized in the table below. The presence of multiple bands in certain regions can be attributed to the lowering of the ideal octahedral symmetry in the crystal lattice. acs.org

Interactive Table: Characteristic Vibrational Frequencies for the Hexanitrocobaltate(III) Anion

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Asymmetric N-O Stretch | ~1400 - 1430 | Stretching of the nitrogen-oxygen bonds. |

| Symmetric N-O Stretch | ~1310 - 1330 | Symmetrical stretching of the N-O bonds. |

| O-N-O Bend (Scissoring) | ~820 - 850 | Bending motion of the O-N-O angle. |

| Co-N Stretch | ~400 - 500 | Stretching of the cobalt-nitrogen coordinate bond. |

| N-Co-N Bend | Below 400 | Bending motions involving the Co-N bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the speciation, dynamics, and electronic structure of the hexanitrocobaltate(III) complex in solution.

The ⁵⁹Co nucleus is a sensitive probe of its local chemical environment. Solid-state ⁵⁹Co NMR studies of sodium hexanitrocobaltate(III) have been used to determine its quadrupole coupling constant (9.4 MHz) and an axial chemical shift tensor with an anisotropy of 180 ppm. cdnsciencepub.comresearchgate.net The chemical shift in the solid state is reported to be 7601 ± 3 ppm. cdnsciencepub.com

In aqueous solution, the behavior is more complex. While solid-state and solution vibrational and ⁵⁹Co NMR spectra confirm the principal species is initially the same, new species appear within minutes of dissolution. researchgate.netcdnsciencepub.com The ⁵⁹Co NMR spectrum of a freshly prepared aqueous solution shows a primary resonance around 7470 ppm, but this is quickly followed by the appearance of at least ten other distinct resonances. cdnsciencepub.comresearchgate.net These new peaks are attributed to the formation of mixed nitro/nitrito/aqua species as the nitro ligands are displaced by water molecules. researchgate.netcdnsciencepub.comgrafiati.com This rapid ligand exchange suggests a mechanism possibly involving electron transfer. researchgate.netcdnsciencepub.com The analysis of ⁵⁹Co chemical shifts reveals that the crystal field strength of the nitro ligand decreases as the number of nitro groups in the complex decreases. researchgate.netcdnsciencepub.com

¹⁴N and ¹⁷O NMR spectroscopy have been crucial in identifying the products of the decomposition of the hexanitrocobaltate(III) ion in solution. researchgate.netcdnsciencepub.com These techniques have confirmed that the decomposition process involves not only ligand exchange with water but also redox reactions. researchgate.netcdnsciencepub.com

¹⁴N NMR studies have successfully detected the cobalt-complexed nitro ligand for the first time. researchgate.netcdnsciencepub.com Furthermore, the spectra of aged solutions clearly show the formation of nitrate (B79036) ions (NO₃⁻) and cobalt(II) species, providing direct evidence for the spontaneous reduction of Co(III) to Co(II) in dilute aqueous solutions. researchgate.netcdnsciencepub.comacs.org A significant scalar relaxation of the second kind between the ⁵⁹Co and ¹⁴N nuclei contributes substantially to the broadening of the ⁵⁹Co NMR line. acs.orgresearchgate.net The Co-N spin-spin coupling constant (JCoN) has been estimated to be approximately 46 ± 4 Hz. acs.org

¹⁷O NMR spectroscopy complements the ¹⁴N data, aiding in the characterization of the various mixed nitro/nitrito/aqua cobalt(III) species that form in solution. researchgate.netcdnsciencepub.comgrafiati.com

Electronic Absorption and Emission Spectroscopy of the Hexanitrocobaltate(III) Ion

The electronic absorption spectrum of the hexanitrocobaltate(III) ion is characterized by strong absorptions in the ultraviolet and visible regions, which are responsible for its yellow-orange color. docbrown.info These absorptions arise from d-d electronic transitions within the cobalt(III) center and ligand-to-metal charge transfer bands.

Initial interpretations of the spectrum attributed a band at approximately 480 nm to a d-d transition of the [Co(NO₂)₆]³⁻ ion. However, more detailed time-resolved spectroscopic studies have demonstrated that this band is not present at the moment of dissolution. cdnsciencepub.comresearchgate.net Instead, its intensity grows over a period of minutes, paralleling a decrease in the intensity of a strong absorption band at 355 nm. cdnsciencepub.com This indicates that the 480 nm band actually arises from a decomposition product, specifically the first d-d transition of the pentanitroaquacobaltate(III) ion, [Co(NO₂)₅(H₂O)]²⁻. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The true spectrum of the hexanitrocobaltate(III) ion features intense ligand-to-metal charge transfer bands and d-d transitions at higher energies. The electronic spectra of various salts, including the sodium salt, have been recorded and analyzed. acs.org

Interactive Table: Electronic Absorption Data for Hexanitrocobaltate(III) and its Decomposition Product

| Species | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment | Reference |

| [Co(NO₂)₆]³⁻ | ~355 nm | High | Ligand-to-Metal Charge Transfer | cdnsciencepub.com |

| [Co(NO₂)₆]³⁻ | ~286 nm, ~230 nm | High | ¹A₁g → ¹T₁u transitions | acs.org |

| [Co(NO₂)₅(H₂O)]²⁻ | ~480 nm | Moderate | ¹A₁ → ¹T₁g (d-d transition) | researchgate.netcdnsciencepub.com |

Reaction Mechanisms and Kinetic Studies

Ligand Exchange Dynamics and Dissociation Pathways of the Hexanitrocobaltate(III) Anion

The hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻, is susceptible to ligand exchange reactions, particularly in aqueous solutions. The nitro groups can be displaced by other ligands, including water molecules. researchgate.net This process is not a simple, one-step dissociation but rather a series of reactions that can lead to the formation of various mixed-ligand species.

In dilute aqueous solutions, the nitro groups are rapidly displaced. researchgate.net Within minutes of dissolution, new chemical species begin to appear. researchgate.net Studies utilizing ⁵⁹Co, ¹⁴N, and ¹⁷O nuclear magnetic resonance (NMR) spectroscopy have revealed the complexity of these solutions. At least ten different species have been identified in aged solutions, which are attributed to mixed nitro/nitrito/aqua complexes. researchgate.net This indicates that in addition to the substitution of nitro ligands with water (aquation), linkage isomerization from the N-bonded nitro form to the O-bonded nitrito form also occurs. researchgate.net

An electron transfer mechanism has been proposed to facilitate this ligand exchange. researchgate.netgrafiati.com This suggests that the lability of the ligands is linked to the redox activity of the cobalt center. The decomposition of sodium hexanitrocobaltate(III) in solution has been observed to follow first-order kinetics. nih.gov

The reactions of the hexanitrocobaltate(III) ion with other ligands, such as ethylenediamine (B42938) and cyanide ions, have also been investigated using ⁵⁹Co NMR. With ethylenediamine, mixed nitro complexes are formed, while with cyanide, mixed nitrito complexes are the predominant products. researchgate.net In the presence of strong acids, the nitrite (B80452) ligands can be replaced, leading to the formation of different cobalt complexes.

Redox Chemistry of the Cobalt Center within the Complex

The redox chemistry of the cobalt center in trisodium (B8492382) hexanitrocobaltate(III) is a crucial aspect of its reactivity. The Co(III) in the complex can be reduced to Co(II). researchgate.net In fact, in dilute aqueous solutions, a spontaneous reduction to Co(II) occurs. researchgate.net This reduction is often coupled with the oxidation of the nitrite ligand to nitrate (B79036). researchgate.net The formation of Co²⁺ and NO₃⁻ ions has been confirmed by ¹⁴N and ¹⁷O NMR spectroscopy. researchgate.net

The electrochemical properties of sodium hexanitrocobaltate(III) are influenced by the strong electron-withdrawing nature of the nitro groups. scbt.com The complex participates in redox reactions through distinct pathways that alter the oxidation state of the cobalt. scbt.com It is believed that cobalt's toxicity mechanism involves oxidant-based and free radical processes, where it can generate oxygen radicals and undergo oxidation to ionic cobalt. t3db.ca

The stability of the Co(III) oxidation state is highly dependent on the ligand environment. youtube.comdocbrown.info While Co(III) as an aqua complex is unstable in aqueous conditions, ligands like ammonia (B1221849) and nitrite stabilize this higher oxidation state. youtube.comdocbrown.info The preparation of the hexanitrocobaltate(III) complex itself involves a redox reaction where nitrite ions act as the oxidizing agent, converting Co(II) to Co(III). youtube.combrainly.com

Kinetic Analysis of Reactions Involving Trisodium Hexanitrocobaltate(III) as a Reagent

Trisodium hexanitrocobaltate(III) is utilized as a reagent in various chemical reactions, and understanding the kinetics of these processes is essential for their application.

Oxidation-Reduction Reaction Kinetics

The kinetics of the spontaneous reduction of the hexanitrocobaltate(III) ion have been studied spectrophotometrically. researchgate.net In water-ethanol and water-acetone mixtures, the reduction process was found to follow a mechanism of two consecutive first-order reactions. researchgate.net The rate of this spontaneous reduction was observed to be significantly slower in these organic-water mixtures compared to in pure water. researchgate.net

The decomposition of sodium hexanitrocobaltate(III) has also been examined in the context of its application as a stain for potassium ions. The ability of the stain to form precipitate granules of a consistent size, which is related to its chemical stability, was found to decrease with a first-order rate constant of 2.3 x 10⁻⁵/sec when the stain was aged in open containers. nih.gov The mass of precipitate formed from potassium chloride solutions also decreased over time, with a first-order rate constant of 1.0 x 10⁻⁵/sec after an initial stable period of two hours. nih.gov

Factors Influencing Reaction Rates (e.g., pH, ionic strength, solvent dielectric constant)

Several factors have a significant impact on the rates of reactions involving trisodium hexanitrocobaltate(III). sparkl.mesavemyexams.comscienceready.com.aulibretexts.orglibretexts.org

pH: The pH of the reaction medium is a critical factor. The synthesis of the hexanitrocobaltate(III) complex is typically carried out in an acidic medium (pH 4-6), often using acetic acid. researchgate.net The complex is unstable in alkaline conditions (pH > 7), where it decomposes.

Ionic Strength: While not explicitly detailed in the provided search results, the ionic strength of the solution can influence reaction rates between charged species. Changes in ionic strength can affect the activity of the reacting ions and the stability of charged transition states.

Solvent Dielectric Constant: The solvent environment plays a crucial role in the kinetics of reactions involving the hexanitrocobaltate(III) anion. The spontaneous reduction of the complex was found to be significantly influenced by the composition of water-ethanol and water-acetone mixtures. researchgate.net Both of the first-order rate constants for the two consecutive reduction steps decreased as the proportion of the organic solvent (and thus the lower dielectric constant component) increased. researchgate.net This indicates that a more polar, aqueous environment facilitates the reduction process. The choice of solvent is also a critical parameter in the synthesis of the compound, affecting reaction kinetics, yield, and the physical properties of the product.

Advanced Analytical Methodologies and Chemical Sensing

Quantitative Precipitation Methods for Cation Analysis (Potassium, Ammonium (B1175870), Thallium)

Trisodium (B8492382);cobalt;hexanitrite is widely employed for the quantitative analysis of potassium (K⁺), ammonium (NH₄⁺), and thallium (Tl⁺) ions in various samples, including biological fluids, soil, and industrial products. onepetro.orgt3db.cawikipedia.org The underlying principle of these methods is the formation of a sparingly soluble precipitate when the reagent reacts with these cations. wikipedia.org

Gravimetric Determination Techniques

Gravimetric analysis using trisodium;cobalt;hexanitrite relies on the precipitation of the target cation and the subsequent measurement of the precipitate's mass. When trisodium;cobalt;hexanitrite is added to a solution containing potassium ions, a yellow precipitate of potassium sodium cobaltinitrite (K₂Na[Co(NO₂)₆]·H₂O) is formed. wikipedia.orgarchive.orgacs.org

The definite composition and insolubility of this salt make it suitable for the gravimetric estimation of potassium. archive.org The procedure typically involves dissolving the sample, acidifying it with acetic acid, and then adding the this compound reagent to induce precipitation. archive.org The precipitate is then filtered, washed, dried, and weighed. acs.org The amount of potassium in the original sample can then be calculated from the weight of the precipitate.

Several factors can influence the accuracy of the gravimetric method, including the ratio of sodium to potassium in the solution and the temperature of precipitation. To ensure a precipitate of constant composition, a significant excess of the sodium reagent is often used.

Table 1: Key Parameters in Gravimetric Determination of Potassium

| Parameter | Recommended Condition/Value | Source |

|---|---|---|

| Precipitate Formula | K₂Na[Co(NO₂)₆]·H₂O | wikipedia.orgarchive.orgacs.org |

| Drying Temperature | 105 °C | acs.org |

Volumetric Titration Methods

Volumetric methods offer an alternative to gravimetric analysis and are based on the titration of the precipitated potassium this compound. One common approach involves oxidizing the nitrite (B80452) groups in the dissolved precipitate with a standard solution of potassium permanganate (B83412) (KMnO₄). archive.org The amount of permanganate consumed is directly proportional to the amount of nitrite, which in turn corresponds to the quantity of potassium in the sample.

The reaction for the titration is as follows: 5 K₂NaCo(NO₂)₆ + 11 KMnO₄ + 14 H₂SO₄ → 5 CoSO₄ + 9 MnSO₄ + 2 Mn(NO₃)₂ + 5 NaNO₃ + 21 KNO₃ + 14 H₂O oup.com

Another volumetric approach involves a centrifuge technique where the volume of the precipitate formed from a known quantity of potassium is compared with the volume of the precipitate from an unknown sample under identical centrifugation conditions. google.com

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods provide a sensitive means for quantifying potassium. These assays are often based on the measurement of the cobalt content in the potassium this compound precipitate. nih.gov

One method involves dissolving the precipitate and developing a colored complex with the cobalt ions. For instance, the addition of concentrated hydrochloric acid to the precipitate can produce a bluish-green color, the intensity of which can be measured spectrophotometrically at a specific wavelength, such as 623 nm. nih.gov The absorbance is then correlated to the potassium concentration using a standard curve. nih.gov

Turbidimetric methods also fall under this category, where the amount of suspended precipitate is measured by its ability to scatter light. tandfonline.compsu.ac.th The turbidity of the solution, measured at a wavelength like 700 nm, is proportional to the concentration of the precipitated potassium. tandfonline.com

Table 2: Comparison of Spectrophotometric Methods for Potassium Determination

| Method | Principle | Wavelength | Key Features | Source |

|---|---|---|---|---|

| Colorimetric | Formation of a colored cobalt complex | 623 nm | Simple, time-saving | nih.gov |

Raman Scattering Spectroscopy for Ion Detection in Solutions

Raman scattering spectroscopy offers a highly sensitive and specific method for detecting potassium ions. nih.govresearchgate.net This technique utilizes the reaction between this compound and potassium to form potassium-sodium cobaltinitrite. nih.govresearchgate.net The resulting precipitate has a characteristic Raman peak that can be used for its identification and quantification. nih.govresearchgate.netnih.gov

By combining the use of a hydrophobic surface to concentrate the precipitate, highly reproducible Raman spectra of potassium-sodium cobaltinitrite can be obtained with great sensitivity. nih.govresearchgate.net The intensity of the characteristic Raman peak is directly proportional to the amount of potassium ions present in the sample, making it suitable for quantitative analysis in complex matrices like human serum. nih.govresearchgate.net

Applications in Geochemical and Mineralogical Analysis

Trisodium;cobalt;hexanitrite plays a significant role in geochemical and mineralogical studies, particularly in the identification and differentiation of feldspar (B12085585) minerals. wikipedia.orgcore.ac.ukgeoscienceworld.orgrruff.infousgs.gov

Staining Methods for Mineral Identification

In the realm of geology and mineralogy, trisodium;cobalt;hexanitrite plays a crucial role in the differentiation of feldspar minerals, a common group of rock-forming tectosilicates. geological-digressions.com Specifically, it is employed as a staining agent to distinguish between potassium feldspars (K-feldspars) and plagioclase feldspars, which can be challenging to identify based on visual inspection alone, especially when untwinned. geological-digressions.comwpmucdn.com

The staining technique typically involves etching the surface of a rock slab or a thin section with hydrofluoric acid. geological-digressions.comwpmucdn.com This process creates a reactive surface on the feldspar grains. Subsequent application of a saturated solution of this compound results in a characteristic yellow stain on the potassium-bearing feldspars. geological-digressions.comcore.ac.uk The chemical basis for this color change is the reaction between the cobaltinitrite anion and the potassium ions present in the K-feldspar, forming a yellow precipitate of potassium cobaltinitrite. core.ac.ukmineral-forum.com

This staining method is often used in conjunction with other stains, such as amaranth, which imparts a red or pink color to plagioclase feldspars, allowing for a clear visual distinction between the two major feldspar groups. geological-digressions.comwpmucdn.comtandfonline.com Quartz, another common colorless mineral, remains unstained, further aiding in mineral identification and quantitative analysis like point counting. geological-digressions.comwpmucdn.com

Interactive Table: Feldspar Staining Results

| Mineral Group | Staining Reagent | Observed Color |

| Potassium Feldspar | Trisodium;cobalt;hexanitrite | Yellow |

| Plagioclase Feldspar | Amaranth (after BaCl₂) | Red/Pink |

| Quartz | Trisodium;cobalt;hexanitrite & Amaranth | Unstained |

Applications in Organic Synthesis as a Nitrosation Reagent

Beyond its use in inorganic analysis, trisodium;cobalt;hexanitrite is a potent nitrosation reagent in organic synthesis. chemicalbook.commasiyelabs.co.zalookchem.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com Nitrosation, the introduction of a nitroso group (-NO) into a molecule, is a fundamental transformation in the synthesis of various organic compounds.

Conversion of Aromatic Amines to Triazenes

A significant application of trisodium;cobalt;hexanitrite in organic synthesis is the conversion of aromatic amines to 1,3-diaryltriazenes. chemicalbook.commasiyelabs.co.zalookchem.comacs.orgchemicalbook.com This reaction proceeds with excellent yields and occurs in an aqueous solution of the reagent. acs.org The process involves the in-situ formation of a diazonium salt from the aromatic amine, which then couples with another molecule of the aromatic amine to form the triazene. The reaction is notable for taking place under mild conditions, with the pH of the reaction mixture remaining in the range of 4.3–5. acs.org

Other Specialized Analytical Applications

The reactivity of trisodium;cobalt;hexanitrite extends to various specialized analytical applications, particularly in the pharmaceutical field.

Determination of Select Phenolic Drugs

Trisodium;cobalt;hexanitrite serves as a reagent for the spectrophotometric determination of several phenolic drugs. oup.comoup.com This method is based on the reaction of the reagent with phenolic compounds in an aqueous acetic acid medium, which produces a yellow-colored product. oup.comoup.com The intensity of the color, which is proportional to the drug concentration, can be measured at a specific wavelength to quantify the drug. oup.comoup.com

This analytical technique has been successfully applied to determine a range of phenolic drugs in their pure form and in pharmaceutical tablet formulations. oup.comoup.com The reaction products of some drugs are extractable with chloroform, allowing for further purification and measurement. oup.comoup.com

Interactive Table: Spectrophotometric Determination of Phenolic Drugs using Trisodium;cobalt;hexanitrite

| Drug | Reaction Medium | Measurement Wavelength (nm) |

| Dichlorophen | Aqueous Acetic Acid | 365 |

| Oxyphenbutazone | Aqueous Acetic Acid | 320 |

| Phenazone | Aqueous Acetic Acid | 320 |

| Methyldopa | Aqueous Acetic Acid | 330 |

| Isoprenaline Sulfate | Aqueous Acetic Acid | 425 |

| Salbutamol Sulfate | Aqueous Acetic Acid | 325 |

| Etilefrine HCl | Aqueous Acetic Acid | 360 |

| Hexoprenaline HCl | Aqueous Acetic Acid | 460 |

| Levodopa | Aqueous Acetic Acid | 320 |

| Carbidopa | Aqueous Acetic Acid | 360 |

Materials Science and Catalytic Applications

Role in the Synthesis of Composite Nanomaterials

Trisodium (B8492382);cobalt;hexanitrite serves as a critical precursor for the synthesis of cobalt-based composite nanomaterials. Its solubility in water and the reactivity of the [Co(NO₂)₆]³⁻ complex allow for its integration into various synthetic schemes to produce materials with tailored properties for advanced applications.

A notable application of trisodium;cobalt;hexanitrite is in the one-pot synthesis of graphene-cobalt hydroxide (B78521) composite nanosheets (Co/G NSs), which are effective electrocatalysts for the oxygen evolution reaction (OER) in water oxidation. In this process, graphene sheets are first produced by the mechanical exfoliation of graphite, stabilized by a cationic surfactant. Subsequently, trisodium;cobalt;hexanitrite is introduced into the graphene dispersion. The anionic cobalt complex, [Co(NO₂)₆]³⁻, electrostatically binds to the positively charged surfactant heads adsorbed on the graphene surface.

In the final step, the cobalt complex is reduced, typically with sodium borohydride, to form cobalt hydroxide nanosheets directly on the graphene surface. This method results in a composite material where the presence of graphene enhances the electrical conductivity of the cobalt hydroxide, thereby boosting the OER activity. ontosight.aicolourlex.com The resulting Co/G NSs have demonstrated significant catalytic efficiency.

Table 1: Electrocatalytic Performance of Graphene-Cobalt Hydroxide Composite Nanosheets

| Catalyst | Overpotential at 10 mA/cm² | Turnover Frequency (TOF) | Current Density at 280 mV Overpotential |

|---|---|---|---|

| Co/G NSs | 280 mV | 0.089 s⁻¹ | 63 mA/cm² |

This table summarizes the key performance metrics of the Co/G NSs catalyst synthesized using trisodium;cobalt;hexanitrite, showcasing its effectiveness for the oxygen evolution reaction. ontosight.aicolourlex.com

Exploration as an Oxidative Catalyst

The cobalt(III) center in trisodium;cobalt;hexanitrite makes it an inherent oxidizing agent, a property that is harnessed in several catalytic applications. nih.gov It is classified as an oxidizing solid and is capable of facilitating electron transfer in various chemical transformations. ontosight.ai The compound's ability to participate in redox reactions is central to its catalytic function.

One significant application is in nitrosation reactions. The nitrite (B80452) ligands within the complex can be transferred to other substrates, such as amines, to form nitroso compounds. This reactivity is important in organic synthesis for creating specific functional groups. Although primarily known as a precursor, its direct role as an oxidative catalyst continues to be explored in facilitating chemical transformations that require controlled redox processes. ontosight.ai

Principles and Pathways in Pigment and Dye Production

Trisodium;cobalt;hexanitrite is a key intermediate in the production of the brilliant yellow pigment known as Cobalt Yellow or Aureolin. wikipedia.orgmfa.org The pigment itself is potassium cobaltinitrite (K₃[Co(NO₂)₆]), which is notably insoluble in water. colourlex.comunicamp.br

The production pathway leverages the high solubility of trisodium;cobalt;hexanitrite. A common synthesis method involves a salt exchange reaction. An aqueous solution of trisodium;cobalt;hexanitrite is reacted with a concentrated solution of a potassium salt, such as potassium nitrite. colourlex.comunicamp.br This leads to the precipitation of the highly insoluble, bright yellow potassium cobaltinitrite.

Reaction for Pigment Synthesis: Na₃[Co(NO₂)₆] (aq) + 3 KCl (aq) → K₃[Co(NO₂)₆] (s) + 3 NaCl (aq)

Alternatively, the pigment can be prepared by mixing an acidic solution of a cobalt(II) salt with a concentrated solution of potassium nitrite. colourlex.comnaturalpigments.eu In this process, the cobalt(II) is oxidized to cobalt(III) in situ, which then reacts with the excess nitrite and potassium ions to form the insoluble pigment. colourlex.com While the sodium salt is the soluble precursor, the final stable pigment is the potassium analogue, valued for its vibrant, transparent yellow hue in artistic applications, particularly in watercolors. wikipedia.orgnaturalpigments.eu

Q & A

Q. Q1. What are the standard synthesis protocols for trisodium cobalt hexanitrite, and how do reaction conditions influence its purity and yield?

Answer: Trisodium cobalt hexanitrite (Na₃Co(NO₂)₆) is typically synthesized via controlled redox reactions. A common method involves the reaction of cobalt(II) salts with sodium nitrite under acidic conditions, followed by oxidation. For example, in acidic media, Co²⁺ reacts with NO₂⁻ to form the hexanitrite complex, with KMnO₄ acting as an oxidizing agent . Key parameters include pH (acidic conditions stabilize NO₂⁻), temperature (exothermic reactions require cooling), and stoichiometric ratios. Purity is assessed via gravimetric analysis or titration, while yield optimization requires precise control of reagent addition rates and exclusion of oxygen to prevent side reactions. Characterization methods like X-ray diffraction (XRD) and elemental analysis are critical for confirming structural integrity .

Q. Q2. How can spectroscopic techniques (e.g., UV-Vis, IR, X-ray diffraction) be employed to characterize the structural and electronic properties of trisodium cobalt hexanitrite?

Answer:

- UV-Vis Spectroscopy : Identifies d-d transitions in the Co³⁺ center, with absorption bands in the 400–600 nm range reflecting ligand field effects .

- IR Spectroscopy : Detects NO₂⁻ ligand vibrations; symmetric and asymmetric stretching modes (~1380 cm⁻¹ and ~820 cm⁻¹) confirm nitrite coordination .

- XRD : Resolves crystal structure, including octahedral geometry around Co³⁺ and Na⁺ ion lattice arrangements .

Advanced techniques like X-ray photoelectron spectroscopy (XPS) validate oxidation states, while electron paramagnetic resonance (EPR) probes paramagnetic impurities .

Advanced Research Questions

Q. Q3. What are the mechanistic pathways for the redox reactions involving trisodium cobalt hexanitrite in acidic or alkaline media, and how do these pathways differ under varying pH conditions?

Answer: In acidic media , Co(NO₂)₆³⁻ undergoes stepwise reduction:

Protonation of NO₂⁻ ligands to form HNO₂.

Release of NO₃⁻ and Co²⁺ via electron transfer (e.g., with KMnO₄ as oxidant):

.

In alkaline media , NO₂⁻ acts as a stronger oxidizing agent, favoring Co³⁺ stabilization. Mechanistic studies require pH-dependent electrochemical assays (cyclic voltammetry) and monitoring intermediates via stopped-flow spectroscopy .

Q. Q4. How can inconsistencies in reported thermodynamic data (e.g., redox potentials, stability constants) for trisodium cobalt hexanitrite be reconciled through systematic experimental validation?

Answer: Discrepancies often arise from differences in ionic strength, temperature, or measurement techniques. A systematic approach includes:

- Standardization : Use IUPAC-recommended buffers and reference electrodes for redox potential measurements .

- Cross-validation : Compare data from multiple methods (e.g., potentiometry vs. spectroelectrochemistry) .

- Meta-analysis : Critically evaluate literature using databases like Scopus and TOXCENTER to identify methodological biases . For example, stability constants (log β) should be recalculated using uniform ionic strength corrections (e.g., Davies equation) .

Methodological and Environmental Research Questions

Q. Q5. What strategies should be employed to design experiments investigating the environmental mobility and bioaccumulation potential of cobalt species derived from trisodium cobalt hexanitrite degradation?

Answer:

- Experimental Design :

- Degradation Studies : Simulate environmental conditions (pH, UV exposure) to track Co³⁺ → Co²⁺ conversion via ICP-MS or colorimetric assays .

- Mobility Assays : Use soil column experiments to measure Co²⁺ leaching rates, with EDTA as a competing ligand .

- Bioaccumulation :

Q. Q6. How can researchers address contradictions in the toxicological profile of cobalt released from trisodium cobalt hexanitrite in aquatic ecosystems?

Answer:

- Dose-Response Analysis : Conduct acute (LC50) and chronic (NOEC) toxicity tests across species (e.g., fish, invertebrates) .

- Speciation Studies : Differentiate Co²⁺ (bioavailable) from Co³⁺ (less toxic) using ion-selective electrodes or synchrotron XANES .

- Literature Synthesis : Cross-reference ATSDR toxicological reviews with primary data from TSCATS and NIH RePORTER to resolve discrepancies .

Data Analysis and Reproducibility

Q. Q7. What statistical and computational tools are recommended for analyzing spectroscopic and thermodynamic data sets for trisodium cobalt hexanitrite?

Answer:

- Chemometrics : Use PCA (Principal Component Analysis) to deconvolute overlapping UV-Vis/IR peaks .

- Thermodynamic Modeling : Software like PHREEQC calculates speciation diagrams under varying pH and ionic strength .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in stability constant measurements .

Q. Q8. How can researchers ensure reproducibility in synthesizing trisodium cobalt hexanitrite across laboratories?

Answer:

-

Protocol Harmonization : Publish detailed SOPs with exact reagent grades (e.g., ACS-certified NaNO₂) and equipment specifications (e.g., Schlenk lines for oxygen-sensitive steps) .

-

Interlaboratory Studies : Collaborate via platforms like ResearchGate to validate yields and purity metrics .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Open Data : Share raw XRD/spectral data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.